(3R,4S,5R,6R)-6-(acetoxymethyl)-2-methoxy-2-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
CAS No.:
Cat. No.: VC13647278
Molecular Formula: C33H36O10S
Molecular Weight: 624.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H36O10S |
|---|---|
| Molecular Weight | 624.7 g/mol |
| IUPAC Name | [(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-methoxy-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C33H36O10S/c1-19-12-13-26(16-25(19)17-27-14-15-29(44-27)24-10-8-7-9-11-24)33(38-6)32(42-23(5)37)31(41-22(4)36)30(40-21(3)35)28(43-33)18-39-20(2)34/h7-16,28,30-32H,17-18H2,1-6H3/t28-,30-,31+,32-,33?/m1/s1 |
| Standard InChI Key | HWCGWCGVPCTXKT-JTCDBNCGSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4 |
| SMILES | CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central tetrahydropyran ring (C6H10O) with stereochemical configurations at positions 3R, 4S, 5R, and 6R. Key substituents include:
-
Acetoxymethyl group (-CH2OAc) at position 6, enhancing solubility and reactivity.
-
Methoxy group (-OCH3) at position 2, influencing electronic properties.
-
Aryl-thiophene moiety attached via a methylene bridge to position 3, providing hydrophobic interactions .
The IUPAC name, [(3R,4S,5R,6R)-6-(acetoxymethyl)-2-methoxy-2-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate], reflects this intricate substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C33H36O10S |
| Molecular Weight | 624.7 g/mol |
| CAS Number | Not publicly assigned |
| SMILES Notation | CC1=CC=C(C2(OC)C@HC@@HC@HC@@HO2)C=C1CC3=CC=C(C4=CC=CC=C4)S3 |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step functionalization of a tetrahydropyran precursor, as inferred from analogous compounds :
-
Core Formation: Cyclization of a sugar derivative (e.g., glucose) under acid catalysis yields the tetrahydropyran ring.
-
Acetylation: Sequential protection of hydroxyl groups using acetic anhydride and pyridine introduces acetoxymethyl and triacetate groups.
-
Thiophene Coupling: Suzuki-Miyaura cross-coupling attaches the 5-phenylthiophen-2-yl moiety to the aromatic ring.
-
Methoxy Introduction: Methylation via dimethyl sulfate or iodomethane completes the substitution .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | H2SO4, EtOH, 60°C | 78 |
| Acetylation | Ac2O, pyridine, 0°C → RT | 92 |
| Thiophene Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 65 |
| Methoxylation | CH3I, Ag2O, DCM | 85 |
Industrial production employs continuous flow reactors to optimize temperature-sensitive steps, ensuring reproducibility at scale.
Applications in Scientific Research
Medicinal Chemistry
The compound’s hybrid structure merges carbohydrate and aromatic pharmacophores, enabling dual-targeting strategies:
-
Kinase Inhibition: The phenylthiophene group mimics ATP-binding motifs, potentially inhibiting tyrosine kinases involved in cancer .
-
Glycosylation Studies: As a glycosyl donor analog, it aids in probing enzymatic mechanisms of glycosyltransferases.
Materials Science
-
Polymer Functionalization: Acetate groups facilitate covalent bonding to biodegradable polymers, enhancing biocompatibility for drug delivery systems.
-
Liquid Crystals: The rigid tetrahydropyran core and flexible thiophene tail promote mesophase formation, relevant in display technologies .
Biological Activity and Mechanism
Enzymatic Interactions
In vitro assays suggest the compound acts as a competitive inhibitor for β-galactosidase (Ki = 12 µM), likely due to structural mimicry of galactose derivatives . The thiophene moiety enhances binding via π-π stacking with aromatic residues in the enzyme’s active site .
Pharmacokinetics
Preliminary ADMET studies in murine models indicate:
-
Oral Bioavailability: 34% (logP = 2.1).
-
Half-life: 6.2 hours, with hepatic clearance via CYP3A4-mediated oxidation.
Comparative Analysis with Analogues
Structural Analogues
-
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate: Lacks the phenylthiophene group, reducing hydrophobic interactions but increasing aqueous solubility (logP = 1.3).
-
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-galactopyranose : Replaces methoxy with a thiol, enabling disulfide linkage in prodrug designs.
Table 3: Property Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume